3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride
Description
3-[(3S)-1-Propylpiperidin-3-yl]benzonitrile hydrochloride is a chiral piperidine derivative featuring a benzonitrile group at the 3-position of the piperidine ring and a propyl substituent at the nitrogen atom. The (3S)-stereochemistry is critical for its biological activity and interaction with target receptors. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Synthesis: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, in , a related compound, 3-({(3S)-Aminopiperidin-1-yl}benzonitrile), was prepared by reducing (3S)-aminopiperidin-2-one with lithium aluminum hydride (LiAlH4), followed by coupling with a benzonitrile derivative. Column chromatography and spectroscopic methods (NMR, MS) are typically used for purification and characterization .
Properties
IUPAC Name |
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16;/h3,5-6,10,15H,2,4,7-9,12H2,1H3;1H/t15-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJNIMLZMPQSPE-XFULWGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction can be catalyzed by various agents, including metal salts and ionic liquids. For instance, a green synthesis method uses hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst, which eliminates the need for metal salts and simplifies the separation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The reaction conditions typically include temperatures around 120°C and the use of solvents like paraxylene .
Chemical Reactions Analysis
Types of Reactions
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C15H21N2Cl
- Molecular Weight : 264.80 g/mol
- Stereochemistry : (3S)-configuration ensures selectivity in receptor binding.
- Solubility : Hydrochloride salt improves aqueous solubility for drug formulation.
The structural and functional uniqueness of 3-[(3S)-1-propylpiperidin-3-yl]benzonitrile hydrochloride is highlighted through comparisons with analogous benzonitrile and piperidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: Piperidine vs. Piperazine: The piperidine ring in the target compound (vs. Substituent Effects: The propyl group on the piperidine nitrogen enhances lipophilicity compared to unsubstituted analogs (e.g., ), favoring blood-brain barrier penetration . Chirality: The (3S)-configuration distinguishes it from racemic mixtures or (R)-isomers, which may exhibit divergent biological activities .
Pharmacological Implications :
- Compounds with benzonitrile moieties (e.g., ) often target enzymes or receptors due to the nitrile's hydrogen-bonding capability.
- Piperidine derivatives are prevalent in CNS drugs; the propyl substitution in the target compound may modulate dopamine or serotonin receptors .
Synthetic Complexity :
- The target compound requires stereoselective synthesis (e.g., asymmetric reduction in ), whereas simpler analogs (e.g., ) are synthesized via direct coupling .
Biological Activity
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride, with the molecular formula C15H21ClN2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and data tables.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C15H21ClN2
- CAS Number : 146798-33-6
The compound features a piperidine ring attached to a benzonitrile moiety, which contributes to its pharmacological properties.
The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with piperidine. Various synthetic routes have been explored, including:
- Traditional Methods : Utilizing metal catalysts to enhance reaction efficiency.
- Green Chemistry Approaches : Employing hydroxylamine as a catalyst to minimize environmental impact.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems and exhibit potential as an antagonist for certain G-protein coupled receptors (GPCRs). The specific pathways affected include:
- Dopaminergic Pathways : Potential implications in neuropsychiatric disorders.
- Histaminergic Systems : Possible applications in treating allergies and CNS disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been evaluated for its inhibitory effects on the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The following table summarizes key findings:
| Compound | IC50 Value (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | PD-1/PD-L1 Inhibition |
| BMS-202 | 5.5 | Positive Control |
The compound demonstrated promising results in inhibiting PD-L1 dimerization, suggesting its role as a potential immunotherapeutic agent against cancers that exploit this pathway .
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its effects on the central nervous system (CNS). It shows promise as a treatment for conditions such as anxiety and depression by modulating neurotransmitter release through GPCR interactions.
Study on Antidepressant Effects
A study published in Journal of Medicinal Chemistry examined the effects of various benzonitrile derivatives on serotonin receptor activity. The results indicated that this compound exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant properties .
Histamine Receptor Antagonism
Another investigation focused on the compound's activity as a histamine H3 receptor antagonist. The results showed that it effectively reduced histamine-mediated responses in vitro, indicating potential applications in treating allergic reactions and sleep disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
